

Application Notes and Protocols for KLS-13019

Solution Preparation in Animal Studies

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Compound of Interest

Compound Name: KLS-13019

Cat. No.: B608358

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Introduction

KLS-13019 is a novel, synthetic cannabidiol (CBD) analogue with enhanced potency and improved pharmacokinetic properties.[1] It has demonstrated significant potential as a neuroprotective agent, particularly in the context of chemotherapy-induced peripheral neuropathy (CIPN).[2][3][4][5] Preclinical animal studies are crucial for evaluating the efficacy and safety of **KLS-13019**. Proper preparation of the dosing solution is a critical first step to ensure accurate and reproducible results in these in vivo experiments. This document provides detailed protocols for the preparation of **KLS-13019** solutions for oral and intraperitoneal administration in rodent models, based on established methodologies for poorly water-soluble cannabinoid-like compounds.

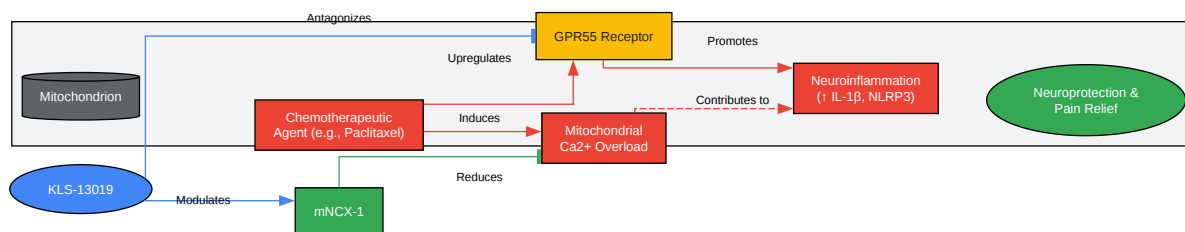
Quantitative Data Summary

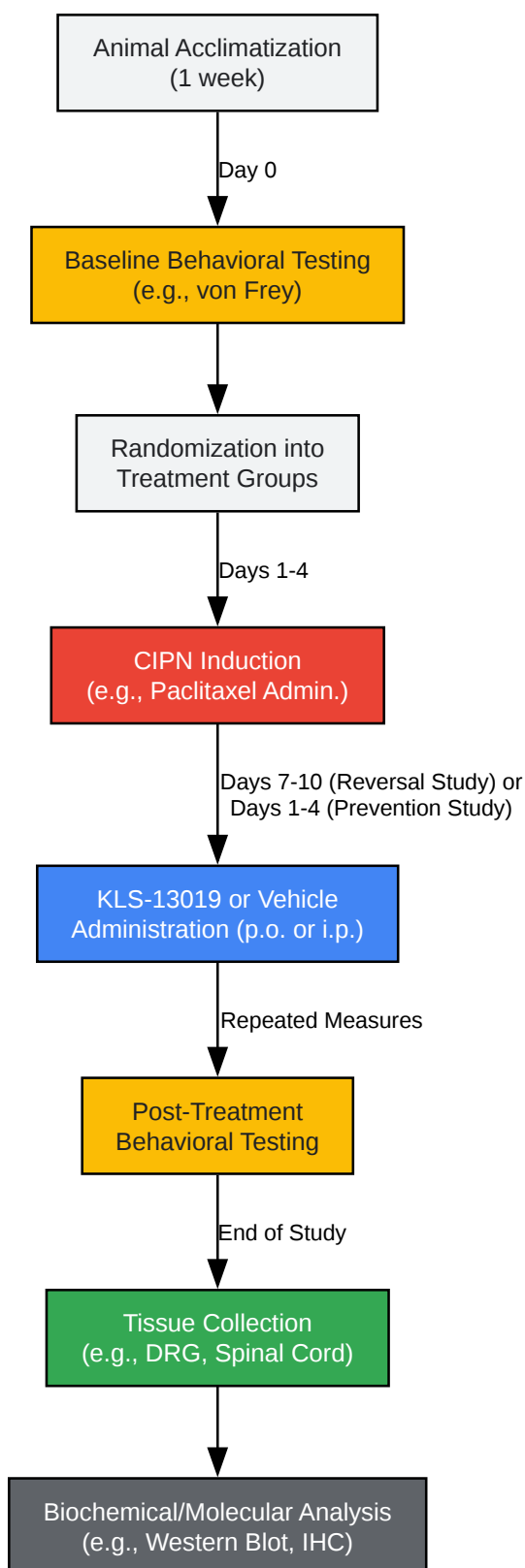
The following table summarizes key quantitative data for **KLS-13019** based on available preclinical research.

Parameter	Value	Species	Administration Route	Reference
Molecular Weight	355.48 g/mol	N/A	N/A	N/A
Solubility	Improved aqueous solubility compared to CBD	N/A	N/A	[1]
Effective Dose Range	2.5 - 25 mg/kg	Mice, Rats	Oral (p.o.), Intraperitoneal (i.p.)	[4][5]
Reported Efficacy	Prevents and reverses CIPN	Rats, Mice	Oral (p.o.), Intraperitoneal (i.p.)	[2][3][4][5]

Signaling Pathway of KLS-13019

KLS-13019 exerts its neuroprotective effects through a multi-target mechanism primarily involving the G protein-coupled receptor 55 (GPR55) and the mitochondrial sodium-calcium exchanger-1 (mNCX-1).[3] In the context of CIPN, chemotherapeutic agents can induce neuronal damage through mechanisms that include mitochondrial dysfunction and neuroinflammation. **KLS-13019** is reported to act as an antagonist at the GPR55 receptor, which can become upregulated during neuropathic pain states and contribute to inflammatory signaling.[2][5] Additionally, **KLS-13019** helps maintain calcium homeostasis within neurons by modulating mNCX-1, thereby preventing mitochondrial calcium overload, a key factor in neuronal cell death.[3]





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